

# Securing NITTP Training Grants: A Researcher's Guide

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## Compound of Interest

Compound Name: *Nittp*

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For researchers, scientists, and drug development professionals in Hong Kong seeking to enhance their skills in advanced technologies, the New Industrialisation and Technology Training Programme (**NITTP**) offers a valuable funding opportunity. This guide provides a step-by-step approach to successfully applying for these grants, tailored to the specific needs of the pharmaceutical and life sciences sectors.

## Application Notes and Protocols

The **NITTP** aims to subsidize local companies to train their staff in advanced technologies, particularly those related to "New Industrialisation".<sup>[1][2][3]</sup> For professionals in drug development, this can encompass a wide range of cutting-edge fields such as bioinformatics, genomics, proteomics, advanced manufacturing of pharmaceuticals, and the application of artificial intelligence in drug discovery.

## Eligibility Criteria

To be eligible for an **NITTP** training grant, the applicant's employer must meet the following criteria:

- Be registered in Hong Kong under the Business Registration Ordinance (Cap. 310).<sup>[2][4]</sup>
- Be a non-government and non-subvented organization.<sup>[2][4]</sup>

The nominated employee for the training must be:

- A Hong Kong permanent resident.[2]
- Under full-time employment with the applicant company.[2]
- Possess the necessary background and experience relevant to the advanced technology of the training course.[2]

## Funding Details

The **NITTP** provides funding on a matching basis. As of recent updates, the government will subsidize on a 1:1 matching basis.[4] Each company is subject to a funding ceiling of HK\$250,000 per financial year.[5] It is important to note that companies are required to contribute no less than half of the actual training cost.[4]

Metric	Value	Notes
Government Contribution	1:1 Matching Basis[4]	The government will match the amount paid by the company for the training.
Annual Funding Ceiling per Company	HK\$500,000[1][2]	This is the maximum amount a company can receive in a single financial year.
Partial Advance Payment	50% of the approved grant[2]	Can be requested before the course completion.
Application Submission Deadline	At least five weeks before course commencement[2]	It is crucial to adhere to this timeline to ensure the application is processed in time.

## Application Workflow

The application process for an **NITTP** training grant involves several key stages, from identifying a suitable training course to the final reimbursement of the grant.



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A flowchart illustrating the key stages of the **NITTP** training grant application process.

## Experimental Protocols: A Case Study in Drug Development

To illustrate the type of advanced training that could be funded by an **NITTP** grant, consider a hypothetical course on "Advanced Techniques in Targeted Protein Degradation". A key experimental protocol taught in such a course could be the assessment of target protein degradation using Western Blotting.

### Protocol: Western Blot Analysis of Target Protein Degradation

Objective: To quantify the degradation of a target protein in response to a novel PROTAC (Proteolysis-Targeting Chimera) compound.

Materials:

- Cell lysate from cells treated with the PROTAC compound
- Protein concentration assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Western blot running and transfer buffers
- PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

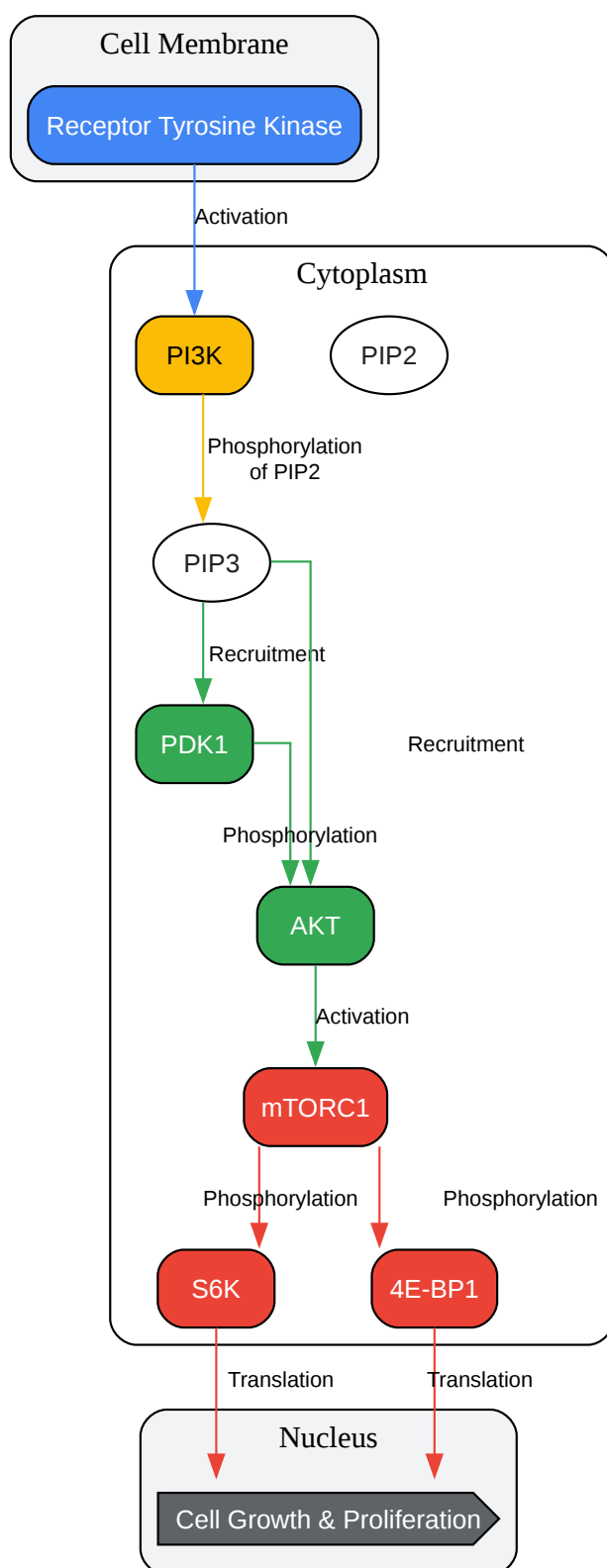
#### Methodology:

- **Protein Quantification:** Determine the protein concentration of each cell lysate sample using a BCA assay to ensure equal protein loading.
- **Sample Preparation:** Prepare samples for SDS-PAGE by mixing the cell lysate with Laemmli buffer and heating at 95°C for 5 minutes.
- **Gel Electrophoresis:** Load equal amounts of protein (e.g., 20-30  $\mu$ g) per lane onto an SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Final Washes: Repeat the washing step to remove unbound secondary antibody.
- Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.
- Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control to determine the extent of degradation.

## Signaling Pathway in Drug Discovery

A training course relevant to drug development professionals might delve into specific signaling pathways that are targets for therapeutic intervention. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.



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The PI3K/AKT/mTOR signaling pathway, a key target in cancer drug discovery.

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- To cite this document: BenchChem. [Securing NITTP Training Grants: A Researcher's Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130637#step-by-step-guide-to-securing-nittp-training-grants]

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